molecular formula C7H4ClFN2 B567119 4-Chloro-6-fluoro-1H-benzo[d]imidazole CAS No. 1314092-05-1

4-Chloro-6-fluoro-1H-benzo[d]imidazole

Cat. No. B567119
M. Wt: 170.571
InChI Key: KVPKVTIYSAMDTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Chloro-6-fluoro-1H-benzo[d]imidazole” is a chemical compound that belongs to the class of organic compounds known as imidazoles . Imidazoles are compounds containing an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of imidazole compounds has been a subject of interest in medicinal chemistry due to their wide range of biological activities . The synthesis of imidazole derivatives has been achieved through the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .


Molecular Structure Analysis

The molecular structure of “4-Chloro-6-fluoro-1H-benzo[d]imidazole” consists of a five-membered ring with two non-adjacent nitrogen atoms and three carbon atoms . The presence of chlorine and fluorine atoms on the benzimidazole ring may influence the chemical properties and biological activities of the compound.

Scientific Research Applications

  • Pharmaceutical Applications

    • Imidazole and benzimidazole derivatives are present in many bioactive compounds and possess diverse biological and clinical applications .
    • They show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .
    • The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
  • Antimicrobial Applications

    • Benzimidazole is a potential bioactive heterocyclic compound that exhibits a wide variety of biological activities in the medicinal field .
    • The antimicrobial activity of reported benzimidazole derivatives may serve as a valuable source of information for researchers who wish to synthesize new molecules of benzimidazole nucleus which have immense potential to be investigated for newer therapeutic possibilities .
  • Antitumor Applications

    • Imidazole derivatives have been evaluated for their antitumor potential against different cell lines such as MCF-7 and CaCo-2 .
    • For instance, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine and evaluated their antitumor potential .
  • Antiparasitic Applications

    • Benzimidazole derivatives have shown antiparasitic activity .
    • For example, albendazole is a benzimidazole derivative that is used as an antiparasitic drug .
  • Antiviral Applications

    • Imidazole derivatives have shown antiviral activity .
    • For instance, enviroxime is an antiviral drug that contains an imidazole ring .
  • Antihypertensive Applications

    • Benzimidazole derivatives have shown antihypertensive activity .
  • Anti-Inflammatory Applications

    • Imidazole derivatives have shown anti-inflammatory activity .
    • For instance, clemizole, which contains an imidazole ring, is an antihistaminic agent .
  • Antidiabetic Applications

    • Imidazole derivatives have shown antidiabetic activity .
  • Anti-Allergic Applications

    • Imidazole derivatives have shown anti-allergic activity .
    • For example, astemizole, which contains an imidazole ring, is an antihistaminic agent .
  • Antipyretic Applications

    • Imidazole derivatives have shown antipyretic activity .
  • Antioxidant Applications

    • Imidazole derivatives have shown antioxidant activity .
  • Anti-Amoebic Applications

    • Imidazole derivatives have shown anti-amoebic activity .

Future Directions

The future directions for the research and development of “4-Chloro-6-fluoro-1H-benzo[d]imidazole” and other imidazole compounds are promising. Imidazole compounds have been recognized for their broad range of chemical and biological properties, making them valuable targets for the development of new drugs .

properties

IUPAC Name

4-chloro-6-fluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPKVTIYSAMDTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743610
Record name 4-Chloro-6-fluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-fluoro-1H-benzo[d]imidazole

CAS RN

1314092-05-1
Record name 4-Chloro-6-fluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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